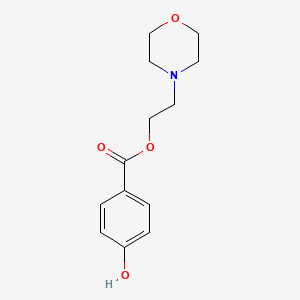
2-(4-morpholinyl)ethyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)ethyl 4-hydroxybenzoate, also known as mexiletine, is a class I antiarrhythmic drug used for the treatment of ventricular arrhythmias. It is a derivative of lidocaine and has a similar mechanism of action. Mexiletine is a sodium channel blocker that inhibits the influx of sodium ions into cardiac cells, thus reducing the excitability of the heart.
Mecanismo De Acción
Mexiletine works by blocking the sodium channels in cardiac cells, which reduces the influx of sodium ions and slows down the rate of depolarization. This results in a decrease in the excitability of the heart and a reduction in the frequency and severity of ventricular arrhythmias.
Biochemical and Physiological Effects
Mexiletine has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the threshold for electrical stimulation of the heart, reduce the amplitude and duration of action potentials, and decrease the refractory period of cardiac cells. It also has a negative inotropic effect, which reduces the force of contraction of the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mexiletine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established mechanism of action and has been extensively studied, which makes it a reliable tool for investigating the effects of sodium channel blockade on cardiac cells.
However, there are also limitations to the use of 2-(4-morpholinyl)ethyl 4-hydroxybenzoate in lab experiments. It has a relatively low potency compared to other sodium channel blockers, which may limit its usefulness in certain applications. It also has a narrow therapeutic index, which means that the difference between the effective and toxic doses is relatively small. This can make it difficult to use in experiments where precise dosing is required.
Direcciones Futuras
There are several future directions for research on 2-(4-morpholinyl)ethyl 4-hydroxybenzoate. One area of interest is the development of more potent and selective sodium channel blockers that can be used to treat arrhythmias and other cardiac disorders. Another area of research is the investigation of this compound's potential use in the treatment of neurological disorders such as myotonic dystrophy and neuropathic pain. Finally, there is ongoing research into the mechanisms underlying the antiarrhythmic effects of this compound, which may lead to the development of new treatments for cardiac arrhythmias.
Métodos De Síntesis
Mexiletine is synthesized through the reaction of 4-hydroxybenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(4-morpholinyl)ethyl 4-hydroxybenzoate as a white crystalline powder with a melting point of 97-99°C.
Aplicaciones Científicas De Investigación
Mexiletine has been extensively studied for its antiarrhythmic properties and has been found to be effective in treating various types of ventricular arrhythmias. It has also been investigated for its potential use in the treatment of neuropathic pain, myotonic dystrophy, and other neurological disorders.
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12-3-1-11(2-4-12)13(16)18-10-7-14-5-8-17-9-6-14/h1-4,15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSLXVBGYKJOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

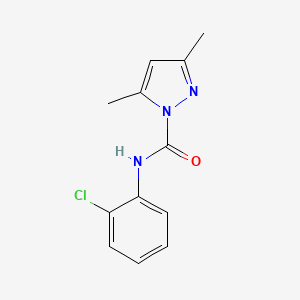
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)
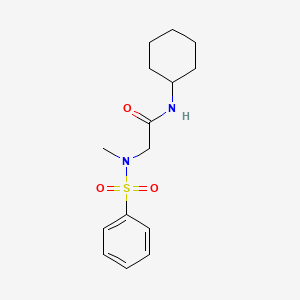
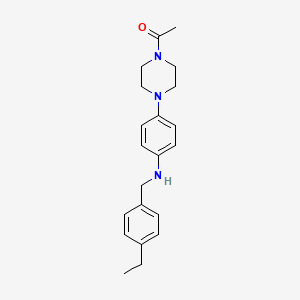
![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)
![{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5887231.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)

![ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)
![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5887266.png)
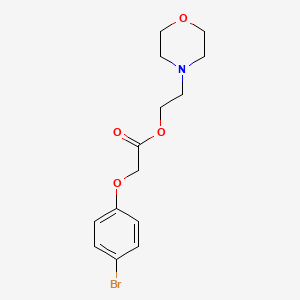
![4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5887278.png)